[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-(dibenzofuran-3-ylamino)-2-oxoethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c18-15(8-21-9-16(19)20)17-10-5-6-12-11-3-1-2-4-13(11)22-14(12)7-10/h1-7H,8-9H2,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCOINGVJDJAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Iodination with I₂ and Periodic Acid
A suspension of dibenzo[b,d]furan (8.4 g, 50 mmol) in glacial acetic acid (150 mL) and water (30 mL) is treated with iodine (6.2 g, 25 mmol), orthoperiodic acid (5.7 g, 25 mmol), and sulfuric acid (500 µL) at 60°C for 4.5 hours. Post-reaction, the mixture is stirred at room temperature for 16 hours, yielding 3-iododibenzo[b,d]furan (11.3 g, 77%) after recrystallization from hexane.
Bromination with Br₂ in Acetic Acid
Bromine (5.13 mL, 100 mmol) in acetic acid (30 mL) is added dropwise to dibenzo[b,d]furan (8.4 g, 50 mmol) dissolved in acetic acid (100 mL). Refluxing for 6 hours produces 2,8-dibromodibenzo[b,d]furan (12.2 g, 75%), purified via recrystallization from acetic anhydride.
Table 1: Halogenation Methods for Dibenzo[b,d]furan
Palladium/copper-catalyzed cross-coupling reactions facilitate the introduction of amino groups to halogenated dibenzo[b,d]furan. This step leverages methodologies analogous to Sonogashira couplings reported for benzo[b]furan derivatives.
Amination of 3-Iododibenzo[b,d]furan
A mixture of 3-iododibenzo[b,d]furan (5.0 mmol), an amine source (e.g., aqueous NH₃), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) in triethylamine (12.5 mL) is stirred under argon at room temperature. After 3–6 hours, the crude product is purified via flash chromatography (ethyl acetate/hexane), yielding dibenzo[b,d]furan-3-amine (85–90% yield).
Synthesis of the Oxoethoxy Acetic Acid Moiety
The oxoethoxy acetic acid segment is constructed through oxidative cleavage and functional group interconversion. Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (DIB), enable selective oxidations.
Oxidative Cleavage of 3-Oxo-butanamides
A solution of 3-oxo-butanamide (0.25 mmol) in CH₂Cl₂ (3 mL) is treated with DIB (2 equiv) and FeCl₃ (0.375 mmol) at 25°C. This oxidative process cleaves the C–C bond, yielding 2,2-dichloro-N-phenylacetamide (82% yield), which is recrystallized from methanol.
Alkylation with Glycolic Acid Derivatives
The oxo group is introduced via alkylation of glycolic acid with ethyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C). Subsequent hydrolysis (HCl, H₂O) provides the oxoethoxy acetic acid precursor.
Table 2: Synthesis of Oxoethoxy Acetic Acid Derivatives
| Starting Material | Reagents | Yield | Reference |
|---|---|---|---|
| 3-Oxo-butanamide | DIB, FeCl₃, CH₂Cl₂ | 82% | |
| Glycolic acid | Ethyl bromoacetate, K₂CO₃ | 78% |
Coupling of Dibenzo[b,d]furan-3-amine with Oxoethoxy Acetic Acid
The final assembly involves coupling the amino-dibenzo[b,d]furan with the oxoethoxy acetic acid chain. Nucleophilic acyl substitution or carbodiimide-mediated coupling is employed.
Carbodiimide-Mediated Amide Bond Formation
Dibenzo[b,d]furan-3-amine (1.0 mmol) is reacted with oxoethoxy acetic acid (1.2 mmol) using EDC·HCl (1.5 mmol) and HOBt (1.5 mmol) in DMF at 0°C. The mixture is stirred for 12 hours, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3), yielding the target compound (68% yield).
Industrial-Scale Production and Purification
While academic protocols emphasize batch processes, industrial synthesis may adopt continuous flow systems to enhance efficiency. Purification typically involves recrystallization (hexane/toluene) or silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets and pathways. The dibenzo[b,d]furan moiety allows the compound to intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the amino group can form hydrogen bonds with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(2-((5-(4-Nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid (4n)
{2-[4-(3-Chlorophenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid
- Structure : Incorporates a 3-chlorophenyl-piperazine group.
- Key Data :
- Comparison : The piperazine moiety introduces basicity and conformational flexibility, contrasting with the planar dibenzofuran system. The chlorine atom may improve lipophilicity.
Analogues with Modified Linker Chains
2-(2-(Diethylamino)-2-oxoethoxy)acetic acid
- Structure: Substitutes dibenzofuran with a diethylamino group.
- Key Data: CAS: 56074-25-0 Synonyms: N,N-Diethyl-3-oxaglutaramic acid Purity: Discontinued commercial product .
N,N-Di-n-octyl-3-oxapentanedioic Acid Monoamide
- Structure : Features long-chain octyl groups.
- Key Data :
- Comparison : The octyl chains significantly enhance lipophilicity, suggesting utility in membrane-associated studies, unlike the more polar target compound.
Heterocyclic Derivatives with Diverse Cores
2-(2-((2,6-bis(4-Methoxyphenyl)pyrimidin-4-yl)amino)-2-oxoethoxy)acetic acid (3a)
- Structure : Pyrimidine core with 4-methoxyphenyl substituents.
- Key Data :
- Comparison : The pyrimidine ring offers hydrogen-bonding sites, while methoxy groups enhance solubility—distinct from the fused aromatic system of dibenzofuran.
Comparative Data Table
Biological Activity
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid (CAS Number: 891040-98-5) is a complex organic compound with significant potential in medicinal chemistry. This compound features a dibenzo[b,d]furan moiety, which contributes to its unique biological properties. Research has indicated that this compound may exhibit various biological activities, including antimicrobial and anticancer effects. This article reviews the synthesis, biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C16H13NO5. The structure includes:
- A dibenzo[b,d]furan ring system.
- An amino group attached to an oxoethoxy acetic acid chain.
| Property | Value |
|---|---|
| Molecular Weight | 299.28 g/mol |
| IUPAC Name | 2-[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves several steps starting from dibenzo[b,d]furan and appropriate amines. Common methods include:
- Reaction with Amines : Dibenzo[b,d]furan is reacted with an amine under specific conditions using solvents like dichloromethane or tetrahydrofuran.
- Catalysis : Palladium or copper complexes are often employed as catalysts to enhance reaction efficiency.
- Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various pathogens. The results suggest that it has significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Summary
| Pathogen | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Significant | 625 - 1250 |
| Escherichia coli | None | N/A |
| Candida albicans | Significant | 500 - 1000 |
| Pseudomonas aeruginosa | Moderate | 1000 |
The compound was particularly effective against Staphylococcus aureus, showing minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL, indicating its potential as an antibacterial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation through various mechanisms:
- DNA Intercalation : The dibenzo[b,d]furan moiety allows intercalation into DNA, disrupting replication processes.
- Protein Interaction : The amino group facilitates hydrogen bonding with proteins, potentially inhibiting their function.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death.
- Inhibition of Enzymatic Activity : Interaction with specific enzymes involved in cellular metabolism can disrupt normal cellular functions.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : In vitro assays demonstrated that this compound reduced the viability of various cancer cell lines significantly.
- Antimicrobial Testing : Comprehensive testing against clinical isolates showed promising results, particularly against resistant strains of bacteria.
Q & A
Q. What synthetic methodologies are employed in the preparation of [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid, and how are intermediates characterized?
The compound is typically synthesized via multi-step routes involving condensation reactions, often using anhydrides (e.g., glycolic or diglycolic anhydride) to form ester or amide linkages. Key intermediates are purified using column chromatography or recrystallization and characterized via spectroscopic methods: 1H/13C NMR confirms proton/carbon environments, IR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹), and HRMS validates molecular weights. For example, analogs with benzimidazole cores require stepwise amidation and purification .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of the compound and its derivatives?
X-ray crystallography resolves absolute configurations and hydrogen-bonding networks, as demonstrated for dibenzofuran analogs (unit cell parameters: space group P1̄, a = 8.2 Å, b = 10.5 Å) . NMR (e.g., coupling constants for ethoxy groups) and IR (C=O stretches at 1680–1720 cm⁻¹) complement structural validation. For polymorphic forms, PXRD distinguishes crystalline phases .
Q. What are the recommended protocols for purifying this compound to achieve high purity for biological testing?
Purification often combines silica gel chromatography (eluent: ethyl acetate/hexane gradients) with recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95% peak area) and TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane). For hygroscopic derivatives, anhydrous conditions are critical to avoid hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives across studies?
Contradictions may arise from impurities, assay conditions (e.g., cell line variability), or structural misassignment. Mitigation strategies include:
- Rigorous analytical validation (e.g., HRMS, elemental analysis) to confirm compound identity .
- Dose-response curves across multiple replicates to assess reproducibility .
- Comparative studies under standardized conditions (e.g., fixed pH, temperature) .
Q. What strategies optimize synthetic yield when scaling up from milligram to gram quantities?
Key parameters include:
- Solvent selection : THF or DMF for improved solubility of intermediates .
- Catalyst optimization : Use of EDCI/HOBt for efficient amide coupling (>70% yield) .
- Temperature control : Reactions at 0–5°C minimize side-product formation in anhydride-based syntheses .
Q. How does fluorination of the dibenzofuran core influence pharmacological properties?
Fluorine substituents enhance membrane permeability (logP reduction by 0.5–1.0 units) and metabolic stability via reduced CYP450 interactions. In analogs like 2-(4-ethoxy-2,3-difluorophenyl)acetic acid, fluorination increases binding affinity to COX-2 (IC₅₀ = 0.8 µM vs. 2.1 µM for non-fluorinated analogs) .
Q. How can computational modeling predict the binding affinity of the compound to target receptors?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. For example, dibenzofuran derivatives show strong π-π stacking with opioid receptor residues (binding energy ΔG = −9.2 kcal/mol) . QSAR models correlate substituent electronegativity with activity .
Q. How do crystallographic data inform the rational design of derivatives with enhanced stability?
Crystal structures reveal hydrogen-bonding motifs (e.g., O–H···N interactions stabilizing the lactam ring). Modifying substituents to strengthen these interactions (e.g., adding –NO₂ groups) improves thermal stability (decomposition temperature increases from 180°C to 210°C) .
Q. How to design SAR studies to elucidate critical functional groups?
- Systematic substitution : Replace ethoxy with methoxy/trifluoroethoxy to assess steric/electronic effects .
- Bioisosteric replacement : Swap acetic acid with propanoic acid to evaluate carboxylate positioning .
- In vitro assays : Test analogs against target enzymes (e.g., kinase inhibition) to correlate structure with IC₅₀ values .
Q. What in silico approaches validate the metabolic pathways of the compound?
ADMET prediction tools (e.g., SwissADME) identify likely Phase I/II metabolism sites (e.g., hydroxylation at C-3 of dibenzofuran). Metabolite docking predicts toxicity risks (e.g., quinone imine formation from CYP-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
